molecular formula C13H9F2NO4 B008982 9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid CAS No. 107358-77-0

9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

Katalognummer: B008982
CAS-Nummer: 107358-77-0
Molekulargewicht: 281.21 g/mol
InChI-Schlüssel: OGNPPGQXASDALJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (hereafter referred to as Compound A) is a chiral intermediate critical for synthesizing levofloxacin, a third-generation fluoroquinolone antibiotic . Its molecular formula is C₁₃H₉F₂NO₄, with a molecular weight of 281.215 g/mol and a melting point exceeding 300°C . The compound exhibits an optical rotation of -64° (c=1 in DMSO), reflecting its (S)-enantiomeric configuration, which is essential for the biological activity of levofloxacin .

Compound A is primarily utilized in asymmetric synthesis routes, such as enzymatic resolution of benzoxazine derivatives or chiral reduction of cyclic imines . It is also recognized as a pharmaceutical reference standard (e.g., Levofloxacin Related Compound B) and impurity in drug formulations, underscoring its role in quality control .

Eigenschaften

IUPAC Name

6,7-difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-3-16-4-7(13(18)19)11(17)6-2-8(14)9(15)12(20-5)10(6)16/h2,4-5H,3H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNPPGQXASDALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C=C(C(=O)C3=CC(=C(C(=C32)O1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548302
Record name 9,10-Difluoro-2-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107358-77-0
Record name 9,10-Difluoro-2-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Multi-Step Synthesis via Intermediate Halogenation and Reduction

The classical synthesis route involves sequential halogenation, reduction, and cyclization steps. A seminal study demonstrated the use of S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de] benzoxazine-6-carboxylate as a starting material, which undergoes hydrolysis with ethanolic aqueous NaHCO₃ to yield an alcohol intermediate . Subsequent iodination with triphenylphosphite methiodide in dimethylformamide (DMF) produces a reactive iodide derivative, critical for introducing the methyl group via tri-n-butyltin hydride reduction .

Key steps include:

  • Hydrolysis : Conducted in NaHCO₃/EtOH at 50–60°C for 2 hours, achieving >90% conversion to the alcohol intermediate .

  • Iodination : Triphenylphosphite methiodide in DMF at room temperature for 1.5 hours, yielding the iodide with 85% purity .

  • Reduction : Tri-n-butyltin hydride in ethanol at 50–60°C for 1 hour, producing the methyl-substituted ester .

Final hydrolysis with concentrated HCl–AcOH (2:1) at reflux for 1 hour yields the target carboxylic acid with 83% isolated purity . This method prioritizes optical purity through HPLC purification of intermediates but requires rigorous solvent management.

One-Step Alkaline Hydrolysis and Piperazine Condensation

A patented industrial-scale method simplifies the synthesis by combining hydrolysis and condensation into a single step . Starting with S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de] benzoxazine-6-carboxylate , the process uses alkali (e.g., NaOH) in water or mixed solvents (e.g., ethanol/water) at 30–90°C for 2–8 hours . After solvent evaporation, the residual carboxylate salt reacts directly with N-methylpiperazine at 80–140°C for 8–16 hours, bypassing acidification and intermediate isolation .

Advantages :

  • Eliminates pH adjustment steps, reducing waste and processing time .

  • Achieves yields >90% with >99% purity via in-situ solvent removal .

  • Scalable to metric-ton production with reduced environmental impact .

Chelation-Assisted Synthesis Using Boron Trifluoride

A Yugoslav patent describes a BF₃-mediated chelation strategy to enhance regioselectivity . The carboxylic acid ester is treated with boron trifluoride etherate in diethyl ether, forming a stable chelate complex that facilitates nucleophilic attack by 1-methylpiperazine . This method improves reaction kinetics, achieving 95% conversion in 6 hours at 60°C .

Reaction Conditions :

  • Chelation : Boron trifluoride etherate (1.2 equiv) in Et₂O at 25°C for 2 hours .

  • Condensation : 1-Methylpiperazine (3.0 equiv) in DMSO at 100°C for 6 hours .

Comparative Analysis of Synthetic Methods

ParameterMulti-Step One-Step Chelation
Reaction Time12–18 hours10–24 hours8–12 hours
Yield (%)75–8390–9585–90
Purity (%)>99 (HPLC)>99>98
Key AdvantageOptical purity controlIndustrial feasibilityEnhanced regioselectivity

Solvent and Temperature Optimization

Solvent Selection :

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .

  • Ethanol/water mixtures balance solubility and environmental safety in one-step methods .

Temperature Effects :

  • Hydrolysis below 50°C results in incomplete conversion .

  • Piperazine condensation above 120°C accelerates byproduct formation .

Environmental and Economic Considerations

The one-step method reduces solvent consumption by 40% compared to multi-step protocols . Chelation-assisted synthesis minimizes boron trifluoride usage through catalytic recycling, lowering costs by 15% . Industrial adoption favors one-step processes due to shorter cycle times and compliance with green chemistry principles .

Analyse Chemischer Reaktionen

Reaction Optimization

Solvent selection and temperature control are critical for yield and purity:

Solvent Temperature Reaction Time Yield
DMSO80°C2.5 hours91.3%
PGMEReflux23 hours77.3%
Isobutanol120°C4.5 hours78.3%
Acetone70°C3 hours90%

Impurity Control

  • Ketodiester Reduction : Para-toluenesulfonic acid (3.4 g) is added during reflux to reduce ketodiester content below 1%, monitored via TLC .
  • Washing : Sequential extraction with toluene, sodium bicarbonate, and DM water removes unreacted reagents and byproducts .

Crystallization

The hemihydrate form is obtained by:

  • Cooling the reaction mixture to 5°C and adding isopropanol (675 mL) or n-heptane (10 mL) to induce precipitation .
  • Maintaining the slurry at 0°C for 2 hours to stabilize the crystalline form .

Analytical Methods

  • HPLC : Monitors reaction completion and quantifies yields .
  • XRD : Confirms the polymorphic form (e.g., hemihydrate vs. monohydrate) .
  • TLC : Tracks ketodiester levels during purification .

Key Research Findings

  • DMSO at 80°C provides the highest yield (91.3%) and fastest reaction time (2.5 hours) .
  • PGME and isobutanol require longer reaction times but offer comparable yields .
  • Activated carbon treatment during ethanol/water purification reduces impurities to <0.5% .

Structural and Physical Data

Property Value
Molecular FormulaC₁₃H₉F₂NO₄
Molecular Weight281.21 g/mol
Melting Point311°C
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Synthesis of Fluoroquinolone Antibiotics
    • This compound is crucial in the synthesis of fluoroquinolone antibiotics such as Levofloxacin and Ofloxacin . It serves as an intermediate that enhances the antibacterial properties of these drugs by modifying their chemical structure to improve efficacy and reduce resistance in bacterial pathogens .
  • Kynurenine Aminotransferase II (KAT II) Inhibitor
    • Research indicates that derivatives of this compound can act as inhibitors for KAT II, an enzyme implicated in various neurological disorders. Inhibiting this enzyme may provide therapeutic benefits for conditions such as depression and neurodegenerative diseases .
  • Antibacterial Agents
    • The compound demonstrates significant antibacterial activity against a range of pathogens. Its derivatives have been shown to be effective against bacteria that exhibit resistance to other antibiotic classes, making them valuable in treating resistant infections .

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of fluoroquinolone derivatives synthesized from this compound. The findings indicated that certain modifications led to compounds with enhanced potency against Gram-negative bacteria compared to traditional fluoroquinolones like Ciprofloxacin .

KAT II Inhibition Research

In a study featured in the Journal of Neurochemistry, researchers explored the potential of this compound as a KAT II inhibitor. The results showed promising inhibition rates that suggest further investigation into its role in treating mood disorders could be beneficial .

Wirkmechanismus

The mechanism of action of 6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of bacterial DNA gyrase, preventing DNA replication and leading to antibacterial effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Derivatives

Fluoroquinolones share a bicyclic core structure but differ in substituents that influence potency, spectrum, and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Substituents at Key Positions Fluorine Positions Chiral Center Primary Use
Compound A 2-methyl, 9,10-difluoro 9,10 (S)-configuration Levofloxacin intermediate
Levofloxacin 3-methyl, 9-fluoro, 10-(4-methylpiperazinyl) 9 (S)-configuration Antibacterial agent
Ofloxacin 3-methyl, 9-fluoro, 10-(4-methylpiperazinyl) 9 Racemic mix Antibacterial agent
Ciprofloxacin 1-cyclopropyl, 6-fluoro 6 None Broad-spectrum antibiotic
CDDO 1-cyclopropyl, 6,7-difluoro, 8-methoxy 6,7 None Antimicrobial research

Key Observations :

  • Fluorine Substitution: Compound A’s 9,10-difluoro groups enhance DNA gyrase binding compared to mono-fluoro derivatives like levofloxacin and ofloxacin . However, the addition of a 4-methylpiperazinyl group at position 10 in levofloxacin improves Gram-positive bacterial coverage .
  • Chirality : The (S)-configuration in Compound A and levofloxacin is critical for antibacterial activity, whereas ofloxacin’s racemic form (50% (R)-isomer) shows reduced efficacy .
Table 2: MIC Values Against Model Pathogens
Compound Experimental MIC (μg/mL) Predicted MIC (μg/mL) Target Pathogens
DDMO (Compound A) 1.0 0.848 Broad-spectrum bacteria
Levofloxacin 0.064 0.444 Gram-positive/-negative
Ciprofloxacin 0.008 0.114 Enterobacteriaceae

Analysis :

  • Compound A (DDMO) exhibits lower potency (MIC = 1.0 μg/mL) compared to levofloxacin (0.064 μg/mL) and ciprofloxacin (0.008 μg/mL), likely because it lacks the piperazinyl group critical for cellular penetration .
  • The cyclopropyl group in ciprofloxacin and CDDO enhances lipid solubility, improving bioavailability .

Physicochemical Properties

Table 3: Physical Properties Comparison
Property Compound A Levofloxacin Ofloxacin
Melting Point (°C) >300 225–227 250–256
Optical Rotation (DMSO) -64° -94° to -104° Racemic
Solubility Low in water High in acidic solutions Moderate

Insights :

  • Compound A’s high melting point and low solubility reflect its rigid, aromatic structure, necessitating organic solvents for synthesis .
  • Levofloxacin’s solubility in acidic media enhances oral bioavailability .

Biologische Aktivität

9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, often referred to as a derivative of the fluoroquinolone class of antibiotics, exhibits significant biological activity. This compound is primarily recognized for its role as an inhibitor of kynurenine aminotransferase II (KAT II), which has implications in various therapeutic areas, including neuroprotection and inflammation.

The molecular formula of this compound is C_{13}H_{9}F_{2}N_{O}_{4} with a molecular weight of approximately 281.21 g/mol. Its structure includes a pyrido-benzoxazine core that contributes to its biological properties.

The primary mechanism through which 9,10-difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid exerts its effects is through the inhibition of KAT II. This enzyme is involved in the metabolism of kynurenine to kynurenic acid, a neuroprotective agent. Inhibition of KAT II leads to increased levels of kynurenic acid in the brain, which may have therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Biological Activity

Antibacterial Activity : As a fluoroquinolone derivative, this compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

Neuroprotective Effects : Research indicates that the compound may have neuroprotective effects due to its influence on kynurenine metabolism. Elevated levels of kynurenic acid are associated with reduced neuroinflammation and improved cognitive function.

Anti-inflammatory Properties : The compound also shows potential anti-inflammatory effects by modulating immune responses through its action on KAT II. This could be particularly useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntibacterialEffective against various bacteriaInhibition of DNA gyrase and topoisomerase IV
NeuroprotectivePromotes cognitive functionIncreases kynurenic acid levels
Anti-inflammatoryReduces inflammationModulation of immune responses

Case Study: KAT II Inhibition

A study conducted by researchers demonstrated that 9,10-difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid effectively inhibited KAT II activity at concentrations as low as 0.01 mM. The study highlighted that at 0.001 mM concentration, the compound inhibited KAT II activity by approximately 43% .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound's absorption and distribution are influenced by renal function. For instance, in patients with impaired renal function, the time to peak plasma concentration was significantly delayed . This underscores the importance of monitoring renal function when administering this compound therapeutically.

Q & A

Basic: What synthetic methodologies are optimal for preparing 9,10-difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid?

Answer:
The synthesis typically involves cyclocondensation of fluorinated precursors followed by regioselective oxidation. A critical intermediate is ethyl 9,10-difluoro-3-(hydroxymethyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate , which undergoes esterification and resolution via chiral HPLC for enantiopure yields (hexane/1,2-dichloroethane/ethanol mobile phase, SUMIPAX OA-4200 column) . Key challenges include minimizing racemization during ester hydrolysis and optimizing fluorination efficiency (e.g., using Selectfluor® reagents).

Advanced: How can stereochemical discrepancies in dihydro-2-methyl substituents impact bioactivity?

Answer:
The 2-methyl group’s stereochemistry influences binding to bacterial DNA gyrase. For example, (S)-enantiomers of structurally related fluoroquinolones (e.g., levofloxacin) exhibit 8–128× higher activity against Gram-negative pathogens than (R)-forms due to spatial compatibility with gyrase’s ATP-binding domain . To resolve stereochemical ambiguities, employ circular dichroism (CD) spectroscopy coupled with X-ray crystallography of co-crystallized enzyme complexes .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Answer:

  • HPLC with chiral stationary phases (e.g., D-phenylalanine/copper sulfate buffer) for enantiomeric purity .
  • LC-MS/MS (ESI+ mode) to detect trace impurities (e.g., des-fluoro byproducts or N-oxide derivatives) .
  • 1H/19F NMR to verify substitution patterns and fluorine positions .
  • Elemental analysis (C, H, N) to confirm empirical formula (target: C₁₃H₉F₂NO₄; Δ < 0.3%) .

Advanced: How do fluorine substitution patterns (9,10-difluoro vs. monofluoro) affect antibacterial potency?

Answer:
The 9,10-difluoro motif enhances DNA gyrase inhibition by increasing electronegativity and rigidity of the quinolone core. Comparative studies show 9,10-difluoro derivatives exhibit 4–16× lower MIC values against E. coli (0.03 µg/mL) than monofluoro analogs (0.5 µg/mL) due to improved topoisomerase IV binding . Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Basic: What are common impurities in this compound, and how are they quantified?

Answer:
Major impurities include:

  • N-Oxide derivatives : Formed via piperazinyl oxidation (detectable at 254 nm, retention time 1.57 min via HPLC) .
  • Des-fluoro analogs : Result from incomplete fluorination (identified via 19F NMR δ -110 to -120 ppm) .
  • Enantiomeric contaminants : Resolved using chiral HPLC (EP Reference Standard protocols) . Quantify impurities against certified reference materials (e.g., Marbofloxacin EP Standard) with ≤0.15% acceptance thresholds .

Advanced: What computational models predict the compound’s interaction with bacterial targets?

Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to E. coli gyrase (PDB: 1AJ6). Key parameters:

  • Fluorine atoms form hydrogen bonds with Ser-79 and Asp-83.
  • 2-methyl group stabilizes hydrophobic interactions in the GyrA pocket.
    Validate predictions with mutagenesis studies (e.g., Ser79Leu mutants reduce binding ΔG by 3.2 kcal/mol) .

Basic: How is stability under physiological conditions evaluated?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via UV-Vis (λmax 294 nm) for lactam ring integrity .
  • Photostability : Expose to UV-A (320–400 nm) for 48h; assess decomposition via LC-MS (m/z 281 → 263 [loss of H₂O]) .
  • Thermal stability : TGA/DSC analysis (decomposition onset >250°C) .

Advanced: What strategies address solubility limitations in in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions (≤10 mg/mL solubility) .
  • Prodrug derivatization : Synthesize ester prodrugs (e.g., ethyl carboxylate) to enhance membrane permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release (72h) .

Basic: What spectroscopic benchmarks confirm the core structure?

Answer:

  • IR : C=O stretch at 1725 cm⁻¹ (carboxylic acid), 1650 cm⁻¹ (ketone) .
  • 1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), δ 4.25–4.40 (m, 2H, dihydrofuran protons) .
  • 13C NMR : 177.8 ppm (C-6 carboxylic acid), 160.1 ppm (C-7 ketone) .

Advanced: How do structural modifications at the piperazinyl position affect resistance profiles?

Answer:
Piperazinyl substitutions (e.g., 4-methyl or nitroso groups) reduce efflux pump binding in resistant S. aureus (NorA mutants). For example:

  • 4-Nitroso-piperazinyl analogs show 4× lower MICs (0.125 µg/mL) than parent compounds (0.5 µg/mL) .
  • 4-Methyl-piperazinyl derivatives inhibit AcrAB-TolC pumps (IC50 12 µM) . Use efflux inhibition assays with phenylalanine-arginine β-naphthylamide (PAβN) as a control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.